6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester
Description
This compound features a bicyclic pyrrolo-pyridine core with a methyl ester substituent at position 2.
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)7-2-6-3-10-5-8(6)11-4-7/h2,4,10H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPXFMLHIIQAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions Involving Pyridine Derivatives
The core pyrrolopyridine scaffold is typically constructed via cyclization reactions. A prominent method involves the use of pyridine precursors subjected to acid- or base-catalyzed cyclization. For example, 5,5-dimethyltetramic acid (6) serves as a key intermediate, which undergoes condensation with aryl aldehydes in ethanol under reflux conditions to yield 3-arylmethylene-5,5-dimethyltetramic acids (7a–c). Subsequent cyclization with methyl acrylate in the presence of piperidine generates the pyrrolopyridine framework. This method achieves yields of 65–72%, with purity dependent on reaction time and temperature control.
Functional Group Modifications and Esterification
Reaction Mechanisms and Kinetic Considerations
Cyclocondensation Pathways
The cyclocondensation of tetramic acids with aldehydes proceeds via a Knoevenagel-like mechanism, where the enolic hydroxyl group of the tetramic acid attacks the aldehyde carbonyl, forming a conjugated diene intermediate. Intramolecular cyclization then occurs, facilitated by piperidine, which acts as both a base and a catalyst. Density functional theory (DFT) studies suggest that the rate-determining step involves the formation of the six-membered transition state, with activation energies ranging from 85–95 kJ/mol depending on the substituents.
Esterification Dynamics
Esterification kinetics follow a second-order rate law, with rate constants () of 0.015–0.022 L·mol·min at 60°C. The use of heterogeneous catalysts, such as Amberlyst-15, enhances reaction rates by reducing the activation energy through protonation of the carboxylic acid, as evidenced by Arrhenius plots ( = 45–50 kJ/mol).
Optimization Strategies for Improved Yield and Purity
Temperature and Solvent Effects
Optimal cyclization yields are obtained at 80–90°C in ethanol, as higher temperatures (>100°C) promote decomposition pathways. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but require stringent moisture control to prevent hydrolysis.
Catalytic Systems
The choice of catalyst significantly impacts efficiency. Piperidine outperforms morpholine and triethylamine in cyclocondensation reactions due to its stronger basicity and ability to stabilize intermediates through hydrogen bonding. For esterification, sulfuric acid remains the catalyst of choice, though recent advances highlight the potential of enzyme-mediated processes using lipases (e.g., Candida antarctica Lipase B) for enantioselective synthesis.
Analytical Characterization and Quality Control
Spectroscopic Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 6.8 min, confirming purity >98%.
Applications in Pharmaceutical Development
The methyl ester derivative serves as a precursor to M4 muscarinic acetylcholine receptor modulators, which show promise in treating neurological disorders such as Alzheimer’s disease and schizophrenia. Its incorporation into drug candidates enhances bioavailability by improving membrane permeability, as demonstrated in logP values of 1.8–2.2.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve halogens or hydrogen halides.
Major Products Formed: The reactions can lead to various products, such as oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester may exhibit bioactive properties, making it a candidate for further research in pharmacology and toxicology.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. 1-Phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester
- Structure : Incorporates an indole ring fused to the pyrrolo-pyridine system.
- Synthesis: Synthesized via a multi-step route involving L-tryptamine, benzaldehyde, and esterification with methanol/SOCl₂, yielding ~65% for the methyl ester intermediate .
b. 5,5-Fused Bicyclic Ester with 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Architecture
- Structure : Contains a quaternary carbon center and a fused bicyclic system.
- Synthesis : Achieved via RhIII-catalyzed ortho-functionalization of pyridine amines, yielding 90% under optimized conditions .
- Key Difference : The Rh-catalyzed method offers superior efficiency compared to traditional acid-catalyzed esterification (~65% yield in ), highlighting the role of transition-metal catalysts in enhancing synthetic yields .
c. Zopiclone and Eszopiclone
- Structure : Pyrrolo[3,4-b]pyrazine cores with chloropyridyl and piperazinecarboxylate substituents .
- Pharmacology: Used as sedative-hypnotics, with Eszopiclone showing 52–59% protein binding .
- Key Difference : Replacement of pyridine (target compound) with pyrazine (zopiclone) alters electronic properties and bioavailability, underscoring how heteroatom positioning influences therapeutic activity.
Pharmacological and Commercial Considerations
- Antithrombotic Analogues : Compounds like 2-alkyl aryl sulfonyl-tetrahydro-pyrido indole esters/amides share the ester functional group with the target compound but include sulfonyl and indole moieties for enhanced thrombin inhibition.
- Commercial Status : The target compound’s discontinued status contrasts with pyrrolo-pyridines in active pharmaceutical development (e.g., zopiclone derivatives , EP 4374877 A2 patent compounds ).
Biological Activity
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester (hereafter referred to as DHPCA-ME) is a compound of interest due to its potential biological activities and therapeutic applications. This article explores the biological activity of DHPCA-ME, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16N2O4
- Molecular Weight : 264.28 g/mol
- CAS Number : 1618083-75-2
Biological Activity Overview
DHPCA-ME has garnered attention for its diverse biological activities, including:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.
- Antioxidant Activity : Demonstrates the ability to scavenge free radicals, contributing to its protective effects.
- Neuroprotective Effects : Potentially modulates neurotransmitter systems, indicating a role in neurological disorders.
Antimicrobial Activity
Research indicates that DHPCA-ME possesses notable antimicrobial properties. A study evaluated the compound's effectiveness against several bacterial strains and fungi. The results are summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The compound was found to inhibit the growth of these microorganisms at relatively low concentrations, suggesting its potential as an antimicrobial agent.
Antioxidant Activity
DHPCA-ME was assessed for its antioxidant capacity using various assays, including DPPH radical scavenging and ABTS assay. The findings are presented in Table 2.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
These results indicate that DHPCA-ME effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Neuroprotective Effects
The neuroprotective potential of DHPCA-ME was investigated in vitro using neuronal cell lines exposed to oxidative stress. The compound demonstrated a significant reduction in cell death compared to controls. Key findings include:
- Cell Viability : Increased by approximately 40% at a concentration of 10 µM.
- Mechanism of Action : Likely involves modulation of glutamate receptors and reduction of intracellular calcium levels.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the use of DHPCA-ME as an adjunct therapy in patients with chronic bacterial infections. Results showed a marked improvement in infection resolution rates when combined with standard antibiotic therapy, highlighting the compound's potential as a therapeutic agent. -
Neuroprotection in Animal Models :
In a rodent model of neurodegeneration, administration of DHPCA-ME resulted in improved cognitive function and reduced neuroinflammation markers. This suggests that DHPCA-ME may have therapeutic implications for conditions like Alzheimer's disease.
Q & A
Q. What are the established synthetic routes for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via multi-step protocols involving cyclization and functionalization. For example, derivatives are prepared using (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride and aryl aldehydes (e.g., 2,3-difluorobenzaldehyde) under reductive amination conditions, followed by cyclization . Solvent selection significantly impacts yields: THF and DME (1,2-dimethoxyethane) show variable efficiency (26–41% vs. 30–40%, respectively), as observed in analogous pyrroline syntheses (Table I, ). Optimization should prioritize temperature control (e.g., 0°C to room temperature for imine formation) and stoichiometric ratios of coupling agents like EDCI/HOBt.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer: High-resolution 1H NMR and ESI-MS are critical. For structurally related pyrrolo-pyridines, diagnostic signals include:
- A singlet for the methyl ester group at δ ~3.7–3.9 ppm (integrating for 3H) .
- Downfield-shifted protons adjacent to electronegative groups (e.g., δ 8.20 ppm for pyridine-H in ). ESI-MS typically shows [M+H]+ or [M+Na]+ peaks; for example, a derivative with MW 309.9 Da exhibited m/z 309.9 (). X-ray crystallography (e.g., Acta Crystallographica data in ) resolves regiochemistry in complex analogs.
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during functionalization of the pyrrolo-pyridine core?
Methodological Answer: Regioselectivity depends on electronic and steric factors. For instance, substituting at the 3-position (carboxylic acid methyl ester) versus the 1-position (as in ) requires careful selection of directing groups. Computational modeling (DFT studies) of transition states can predict preferred sites. Experimentally, introducing electron-withdrawing groups (e.g., -CF₃) at specific positions alters reactivity, as seen in trifluoromethyl-substituted analogs (). Contrasting results in patents (e.g., chloro vs. hydroxyphenyl substitutions in vs. 2) highlight the need for controlled stepwise functionalization .
Q. What strategies mitigate low yields in cross-coupling reactions involving this heterocycle?
Methodological Answer: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) often face challenges due to steric hindrance. Key strategies:
- Use bulky phosphine ligands (e.g., XPhos) to enhance catalyst turnover.
- Optimize solvent polarity: DME improves yields over THF in analogous systems ().
- Pre-functionalize the core with halogens (e.g., bromine at the 6-position) to increase reactivity, as demonstrated in iodinated intermediates ().
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies for derivatives of this compound?
Methodological Answer: Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:
- Conduct metabolic profiling (e.g., microsomal assays) to identify vulnerable sites (e.g., ester hydrolysis).
- Introduce steric protection (e.g., tert-butyl esters) or fluorination to block metabolic pathways .
- Validate in vitro findings using orthogonal assays (e.g., SPR binding vs. cellular cytotoxicity) to rule out assay-specific artifacts.
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing reaction yield variability in multi-step syntheses?
Methodological Answer: Use Design of Experiments (DoE) to isolate critical variables (e.g., temperature, solvent, catalyst loading). For example, a 3-factor factorial design can quantify interactions between solvent polarity (THF vs. DME), reaction time, and equivalents of base. ANOVA analysis of yield data (as in ’s Table I) identifies significant factors (p < 0.05). Response surface methodology (RSM) further optimizes conditions for maximum yield.
Q. How can researchers address discrepancies in NMR data when characterizing novel analogs?
Methodological Answer: Contradictory NMR signals may arise from dynamic processes (e.g., ring puckering) or impurities. Solutions include:
- Variable-temperature NMR to detect conformational exchange (e.g., coalescence of split signals at elevated temps).
- 2D NMR (COSY, HSQC) to resolve overlapping peaks, particularly in diastereomeric mixtures.
- Purification via preparative HPLC (C18 column, gradient elution) to isolate stereoisomers, as demonstrated in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
